molecular formula C10H10BrFO B1444639 Benzene, 4-bromo-2-(3-buten-1-yloxy)-1-fluoro- CAS No. 1062615-67-1

Benzene, 4-bromo-2-(3-buten-1-yloxy)-1-fluoro-

Cat. No. B1444639
Key on ui cas rn: 1062615-67-1
M. Wt: 245.09 g/mol
InChI Key: YOBPCWRKHDCMBR-UHFFFAOYSA-N
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Patent
US07723368B2

Procedure details

To a solution of 5-bromo-2-fluorophenol (19.63 g, 102.8 mmol) in DMF (410 mL) was added Cs2CO3 (40.19 g, 123.36 mmol, 1.2 eq.) followed by 4-bromo-1-butene (15.26 g, 11.48 mL, 113.06 mmol, 1.1 eq.). The mixture was stirred overnight at a temperature between 50 and 60° C. Then additional amounts of Cs2CO3 and the bromoalkene (20.1 g, 0.6 eq.) and (7.53 g, 5.74 mL, 0.55 eq.) respectively were added to the reaction mixture and heating was continued overnight. The mixture was cooled to room temperature and diluted with water. The aqueous mixture was extracted with EtOAc and the aqueous layer was separated and extracted once with EtOAc. The combined organic layers were washed with water, dried over Na2SO4, filtered, and concentrated onto 50 g Celite. Flash chromatography (SiO2, Hexanes to 30% EtOAc 70% Hexanes) provided 11.87 g, 47%, of the title compound as a colorless to light yellow oil.
Quantity
19.63 g
Type
reactant
Reaction Step One
Name
Cs2CO3
Quantity
40.19 g
Type
reactant
Reaction Step One
Name
Quantity
410 mL
Type
solvent
Reaction Step One
Quantity
11.48 mL
Type
reactant
Reaction Step Two
Name
Cs2CO3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
bromoalkene
Quantity
20.1 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[CH:4][C:5]([F:9])=[C:6]([OH:8])[CH:7]=1.C([O-])([O-])=O.[Cs+].[Cs+].Br[CH2:17][CH2:18][CH:19]=[CH2:20]>CN(C=O)C.O>[Br:1][C:2]1[CH:3]=[CH:4][C:5]([F:9])=[C:6]([O:8][CH2:20][CH2:19][CH:18]=[CH2:17])[CH:7]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
19.63 g
Type
reactant
Smiles
BrC=1C=CC(=C(C1)O)F
Name
Cs2CO3
Quantity
40.19 g
Type
reactant
Smiles
C(=O)([O-])[O-].[Cs+].[Cs+]
Name
Quantity
410 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
11.48 mL
Type
reactant
Smiles
BrCCC=C
Step Three
Name
Cs2CO3
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)([O-])[O-].[Cs+].[Cs+]
Name
bromoalkene
Quantity
20.1 g
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred overnight at a temperature between 50 and 60° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heating
WAIT
Type
WAIT
Details
was continued overnight
Duration
8 (± 8) h
EXTRACTION
Type
EXTRACTION
Details
The aqueous mixture was extracted with EtOAc
CUSTOM
Type
CUSTOM
Details
the aqueous layer was separated
EXTRACTION
Type
EXTRACTION
Details
extracted once with EtOAc
WASH
Type
WASH
Details
The combined organic layers were washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated onto 50 g Celite
CUSTOM
Type
CUSTOM
Details
Flash chromatography (SiO2, Hexanes to 30% EtOAc 70% Hexanes) provided 11.87 g, 47%

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
BrC1=CC(=C(C=C1)F)OCCC=C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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